(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Overview
Description
“(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is a cyclic olefin . It has been used in the synthesis of Ziagen, a medication used to prevent and treat HIV/AIDS .
Synthesis Analysis
The compound has been synthesized in several studies. For instance, it was used in the synthesis of Ziagen, an HIV reverse transcriptase inhibitor . Another study reported an enantioselective synthesis of a related compound, (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol .Molecular Structure Analysis
The molecular formula of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is C7H10 . The structure includes a seven-membered ring with a double bond .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it was used in the synthesis of Ziagen, where 2-amino-4,6-dichloro-5-formamidopyrimidine was a key intermediate .Physical And Chemical Properties Analysis
The molecular weight of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is 94.15 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Scientific Research Applications
Synthons in Drug Synthesis
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one and its enantiomers are extremely versatile synthons, widely employed in the synthesis of numerous drug candidates. The discovery of bioresolution approaches and the development of efficient enzymes from wild strains have made the synthesis of both isomers possible, marking these compounds as crucial in modern synthetic chemistry. Notably, the lactamase catalyzed resolution of the racemic material remains the most efficient method for preparing these synthons, underscoring the compound's pivotal role in drug development processes (Holt-Tiffin, 2009).
Enantioselective Resolutions
The compound's structure has been leveraged in various enantioselective resolutions. For instance, a practical enzymatic procedure has been developed for the resolution of N-substituted versions of the compound, providing a straightforward approach to preparing enantiomerically pure N-substituted γ-lactams. This underscores the compound's utility in producing enantiomerically pure substances, a crucial aspect in the synthesis of pharmaceuticals (Mahmoudian et al., 1999).
Stereospecific Rearrangements
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one derivatives have been shown to undergo stereospecific rearrangements under certain conditions, providing a pathway to different structural motifs. For instance, its reaction with aroyl chloride and subsequent hydrolysis leads to a specific rearrangement, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. Such rearrangements are pivotal in the structural diversification of synthetic compounds, paving the way for the development of new drugs and materials (Kobayashi et al., 1992).
Lipase-Catalyzed Asymmetric Synthesis
The compound's derivatives have also been synthesized through lipase-catalyzed asymmetric synthesis, highlighting the compound's amenability to biocatalytic methods. This approach not only underscores the synthetic versatility of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one but also highlights its compatibility with green chemistry principles, promoting more sustainable and environmentally friendly synthetic methodologies (Nakano et al., 1994).
properties
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFYKNOXPZZIW-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336090 | |
Record name | (+)-Vince lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
CAS RN |
130931-83-8 | |
Record name | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130931-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Vince lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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